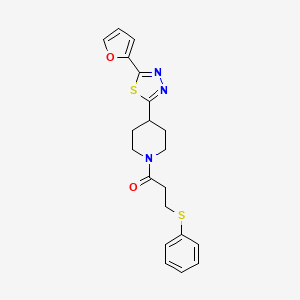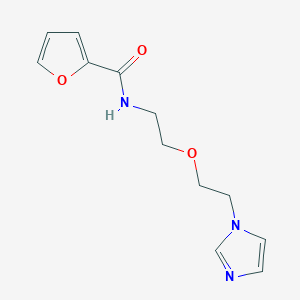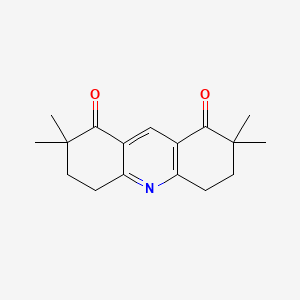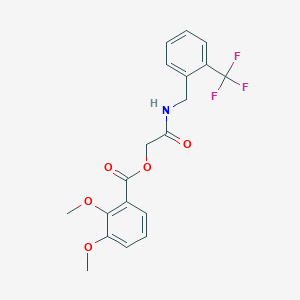
N-methyl-N,5-diphenyloxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N,5-diphenyloxazole-2-carboxamide is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Macrolide Production
Oxazoles, including compounds similar to N-methyl-N,5-diphenyloxazole-2-carboxamide, have been utilized as precursors in synthetic organic chemistry, particularly in the synthesis of macrolides. A study demonstrated that oxazoles could serve as masked forms of activated carboxylic acids, which, upon reaction with singlet oxygen, form triamides. These triamides then undergo selective nucleophilic attacks to yield macrolides, showcasing their potential in the synthesis of complex organic molecules such as recifeiolide and curvularin (Wasserman et al., 1981).
Advanced Material Development
In the field of materials science, oxazole derivatives have been incorporated into the design of hyperbranched aromatic polyimides. These materials exhibit remarkable solubility in common organic solvents and have potential applications in high-performance polymers due to their thermal stability and mechanical strength (Yamanaka et al., 2000).
Photophysical Applications
Oxazole compounds have been explored for their photophysical properties, including their role in fluorographic detection methods. These methods leverage the fluorescence of oxazole derivatives for the detection of radioactivity in polyacrylamide gels, offering a simple, sensitive, and efficient alternative to existing fluorographic techniques (Skinner & Griswold, 1983).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including tubulin . Tubulin is a globular protein that plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
N-methyl-N,5-diphenyloxazole-2-carboxamide interacts with its targets, leading to changes in cellular processes. For instance, similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase . This suggests that this compound may also interact with tubulin and disrupt cell division .
Biochemical Pathways
It is known that disruption of tubulin polymerization can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Result of Action
Similar compounds have been shown to exhibit cytotoxicity against various cancer cell lines . This suggests that this compound may also have potential anticancer effects .
Properties
IUPAC Name |
N-methyl-N,5-diphenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-19(14-10-6-3-7-11-14)17(20)16-18-12-15(21-16)13-8-4-2-5-9-13/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHCABUHINNHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2525598.png)

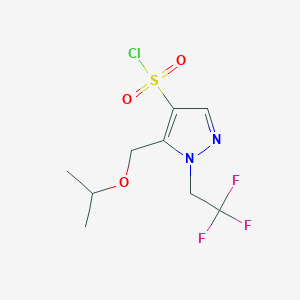


![N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525608.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)
![N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea](/img/structure/B2525611.png)
